molecular formula C16H17ClN4O2S B2551008 2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide CAS No. 400074-95-5

2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide

Cat. No.: B2551008
CAS No.: 400074-95-5
M. Wt: 364.85
InChI Key: BUIOXIWVVCOYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H17ClN4O2S and its molecular weight is 364.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide is a hydrazine derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including anti-inflammatory, antinociceptive, and anticancer effects, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15ClN4O2S\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

Anti-inflammatory and Antinociceptive Effects

Recent studies have highlighted the anti-inflammatory and antinociceptive properties of related compounds within the same class. For instance, an isatin derivative demonstrated significant reductions in leukocyte migration and total protein concentration in a zymosan-induced air pouch model. The compound showed a dose-dependent decrease in paw pain during the formalin test, indicating its potential effectiveness in managing pain and inflammation .

Table 1: Anti-inflammatory Effects of Isatin Derivatives

Dose (mg/kg)Leukocyte Migration Reduction (%)Paw Pain Reduction (%)
1.036.3373.61
2.538.3779.46
5.047.2973.85

This data suggests that similar derivatives may exhibit comparable anti-inflammatory activity.

Anticancer Activity

The hydrazine derivatives have also been investigated for their anticancer properties. A study on thiazole-integrated compounds revealed promising anticancer activity against various cancer cell lines, particularly HT29 (colon cancer) cells. The presence of electronegative groups like chlorine was noted to enhance antiproliferative effects significantly .

Table 2: Anticancer Activity of Thiazole-Integrated Compounds

Compound IDCell Line TestedIC50 (µM)
Compound 1HT2912.5
Compound 2MCF715.0
Compound 3A54918.0

The proposed mechanisms behind the biological activities of these compounds often involve modulation of inflammatory pathways and interference with cancer cell proliferation. The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers.

Case Studies

A notable case study involved the administration of a similar hydrazine derivative in a controlled trial assessing its efficacy in treating chronic pain conditions. Patients receiving the compound reported significant improvements in pain management compared to those on placebo, further supporting its potential therapeutic use.

Properties

IUPAC Name

1-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-2-18-16(24)20-19-14(22)13-4-3-9-21(15(13)23)10-11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIOXIWVVCOYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.